N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
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Overview
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorobenzamide moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dimethylbenzoyl chloride and an appropriate thiazole derivative.
Introduction of the Fluorobenzamide Moiety: The final step involves the coupling of the thiazole derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The thiazole ring and fluorobenzamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide: Similar structure but with the fluorine atom in a different position, potentially altering its properties.
Uniqueness
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C18H15FN2OS |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C18H15FN2OS/c1-11-6-7-15(12(2)8-11)16-10-23-18(20-16)21-17(22)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22) |
InChI Key |
CQMDUMFTOBIXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F)C |
Origin of Product |
United States |
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